molecular formula C18H14O2 B14672446 1-(Anthracen-2-YL)butane-1,3-dione CAS No. 50593-99-2

1-(Anthracen-2-YL)butane-1,3-dione

Cat. No.: B14672446
CAS No.: 50593-99-2
M. Wt: 262.3 g/mol
InChI Key: QXGIXTTYNNHUOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Anthracen-2-YL)butane-1,3-dione is an organic compound that belongs to the class of anthracene derivatives. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The compound this compound is characterized by the presence of an anthracene moiety attached to a butane-1,3-dione structure. This compound is of interest due to its unique photophysical and photochemical properties, making it relevant in various scientific and industrial applications .

Preparation Methods

The synthesis of 1-(Anthracen-2-YL)butane-1,3-dione can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where anthracene is reacted with butane-1,3-dione in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for efficiency and scalability. The use of advanced catalytic systems and purification techniques ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

1-(Anthracen-2-YL)butane-1,3-dione undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed .

Comparison with Similar Compounds

1-(Anthracen-2-YL)butane-1,3-dione can be compared with other anthracene derivatives, such as:

    1-(Anthracen-9-YL)butane-1,3-dione: Similar in structure but with the anthracene moiety attached at the 9-position, this compound may exhibit different photophysical properties and reactivity.

  • **1-(Phenanthren-2-YL)

Properties

CAS No.

50593-99-2

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

1-anthracen-2-ylbutane-1,3-dione

InChI

InChI=1S/C18H14O2/c1-12(19)8-18(20)16-7-6-15-9-13-4-2-3-5-14(13)10-17(15)11-16/h2-7,9-11H,8H2,1H3

InChI Key

QXGIXTTYNNHUOQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C1=CC2=CC3=CC=CC=C3C=C2C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.